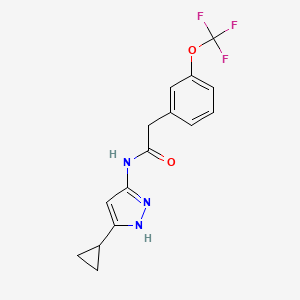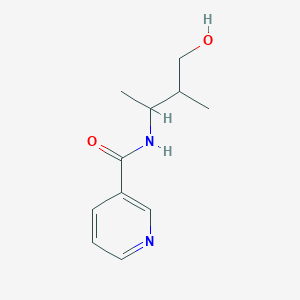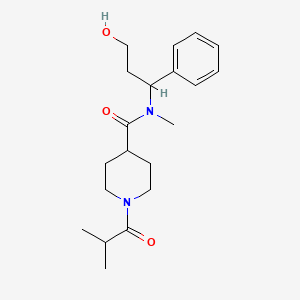![molecular formula C13H19BrN2O2 B6641356 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down fatty acid amides, which are endogenous signaling molecules that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making BRL-15572 a promising candidate for the treatment of various diseases.
Mechanism of Action
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide inhibits FAAH, which leads to an increase in the levels of endogenous fatty acid amides, such as anandamide and oleoylethanolamide. These fatty acid amides activate cannabinoid receptors and other receptors, leading to the analgesic, anti-inflammatory, and anxiolytic effects observed with 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide treatment.
Biochemical and Physiological Effects:
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to increase the levels of endogenous fatty acid amides in various tissues, including the brain, spinal cord, and peripheral tissues. This leads to activation of cannabinoid receptors and other receptors, resulting in the observed analgesic, anti-inflammatory, and anxiolytic effects. 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endogenous fatty acid amide levels without affecting other signaling pathways. However, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has limited solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Future Directions
There are several potential future directions for research on 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, there is a need for further studies on the pharmacokinetics and safety of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in humans. Finally, there is a need for the development of more potent and selective FAAH inhibitors with improved solubility and pharmacokinetic properties.
Synthesis Methods
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide was first synthesized by researchers at GlaxoSmithKline using a multi-step synthesis process. The synthesis involved the reaction of 4-bromo-2-cyanopyrrole with cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylpyrrole-2-carboxamide. This intermediate was then reacted with formaldehyde and sodium borohydride to form 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]pyrrole-2-carboxamide. Finally, the hydroxymethyl group was protected with a tert-butyldimethylsilyl group, and the methyl group was introduced using iodomethane to form the final product, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide.
Scientific Research Applications
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to have anxiolytic effects in models of anxiety.
properties
IUPAC Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16-7-10(14)6-12(16)13(18)15-11-4-2-9(8-17)3-5-11/h6-7,9,11,17H,2-5,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYDSNSWOTQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCC(CC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)

![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)

![2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide](/img/structure/B6641311.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6641323.png)
![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)


